molecular formula C23H24O12 B600502 Iristectorin A CAS No. 37744-61-9

Iristectorin A

Cat. No. B600502
CAS RN: 37744-61-9
M. Wt: 492.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Iristectorin A is a natural product found in Iris kemaonensis, Iris domestica, and other organisms . It has a molecular formula of C23H24O12 .


Molecular Structure Analysis

The molecular structure of Iristectorin A is complex, with a molecular weight of 492.4 g/mol . The IUPAC name for Iristectorin A is 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .


Physical And Chemical Properties Analysis

Iristectorin A has a molecular weight of 492.4 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 .

Scientific Research Applications

Neuroprotection in Stroke

Iristectorin A has been studied for its potential role in neuroprotection, particularly in the context of stroke. Research suggests that it may help in reducing neuronal damage caused by ischemic events. It appears to exert a protective effect by mitigating the effects of oxygen-glucose deprivation, which is a common consequence of stroke .

Anti-Apoptotic Effects

The compound has shown promise in reducing apoptosis in neuronal cells. This is significant because apoptosis, or programmed cell death, is a key factor in the progression of many neurodegenerative diseases. By inhibiting this process, Iristectorin A could potentially slow down the progression of such diseases .

Antioxidant Activity

Iristectorin A exhibits antioxidant properties, which are crucial in combating oxidative stress within the body. Oxidative stress is implicated in a variety of chronic conditions, including cardiovascular diseases and cancer. The antioxidant activity of Iristectorin A could therefore have widespread therapeutic implications .

Ferroptosis Regulation

Ferroptosis is a form of regulated cell death associated with iron metabolism and oxidative stress. Iristectorin A has been linked to the regulation of ferroptosis, suggesting a potential role in diseases where this process is dysregulated, such as certain cancers and neurodegenerative disorders .

Proteomic Research

In the field of proteomics, Iristectorin A has been used to study changes in protein expression related to various diseases. It may help identify potential diagnostic biomarkers and therapeutic targets, particularly in the context of stroke and other neurological conditions .

Traditional Medicine

Traditionally, compounds derived from the same family as Iristectorin A have been used in herbal medicine to treat inflammatory conditions. While not directly related to Iristectorin A, this traditional use highlights the therapeutic potential of related compounds and provides a historical context for current scientific research .

Mechanism of Action

Target of Action

Iristectorin A is a natural product derived from Iris tectorum A related compound, iristectorin b, has been shown to interact with proteins associated with stroke, such as slc3a2, tfr1, and hmox1 . These proteins are related to ferroptosis, a form of regulated cell death .

Mode of Action

It is known to exhibit anti-cancer activities . It’s plausible that Iristectorin A may interact with its targets, leading to changes in cellular processes that inhibit the proliferation of cancer cells.

Biochemical Pathways

Given its anti-cancer properties , it’s likely that it affects pathways related to cell proliferation and survival

Result of Action

Iristectorin A has been shown to have anti-cancer activities, particularly against breast cancer . This suggests that the molecular and cellular effects of Iristectorin A’s action may involve the inhibition of cancer cell proliferation and possibly the induction of cancer cell death.

Safety and Hazards

Iristectorin A is not considered a hazardous substance or mixture .

Future Directions

Iristectorin A has been found to have anti-cancer activities, particularly in breast cancer . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment .

properties

IUPAC Name

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFODKTZIQVSGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132993930

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